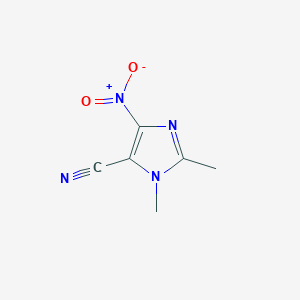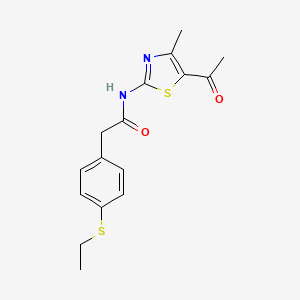
1,2-Dimethyl-4-nitro-5-cyanoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-nitro-5-cyanoimidazole (DMNI) is a heterocyclic compound with the molecular formula C6H6N4O2. It is a key component in functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key aspects of these methodologies . For instance, a reaction reported by Fang et al. proceeds via nickel-catalysed addition to nitrile 1, followed by proto-demetallation, tautomerization, and dehydrative cyclization, affording the desired 2,4-disubstituted NH-imidazoles .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-4-nitroimidazole has a molecular formula of C5H7N3O2, an average mass of 141.128 Da, and a monoisotopic mass of 141.053833 Da .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Applications De Recherche Scientifique
Metabolism in Bacterial Strains
1,2-Dimethyl-4-nitro-5-cyanoimidazole, under the name dimetridazole, has been studied for its metabolism in bacterial strains. Carlier et al. (1997) found that in Bacteroides fragilis, dimetridazole is metabolized without significant ring cleavage or nitrate formation, following distinct pathways depending on the strain's susceptibility. This research provides insights into the enzymatic reactions and resistance mechanisms against nitroimidazole drugs in bacteria (Carlier, Sellier, Rager, & Reysset, 1997).
Role in Organic Magnetic Materials
Ferrer et al. (2001) explored the role of hydrogen bonds in benzimidazole-based organic magnetic materials. They synthesized and characterized nitroxide radicals including 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole, investigating their crystallography and magnetic susceptibility. This research contributes to understanding the molecular interactions and magnetic behavior in organic compounds (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).
Novel Conversion Methods
Albright and Shepherd (1973) discussed novel methods of converting the 2-methyl group of 1,2-dimethyl-5-nitroimidazole to a nitrile. This research is significant for advancing synthetic methodologies in organic chemistry, offering new pathways for producing cyano-substituted imidazoles (Albright & Shepherd, 1973).
Crystal Structure Analysis
Kubicki (2004) examined the crystal structures of 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, focusing on intermolecular interactions like dipole-dipole and hydrogen bonds. This study provides valuable data for the design and synthesis of new materials and pharmaceuticals, emphasizing the role of weak interactions in determining crystal packing (Kubicki, 2004).
DNA Interaction Studies
Tocher and Edwards (1994) investigated the interaction between reduced metronidazole derivatives (including dimetridazole) and DNA bases. Their findings suggest potential avenues for exploring the mechanisms of action of nitroimidazole drugs at the molecular level (Tocher & Edwards, 1994).
Antitrichomonal and Mutagenic Activities
Walsh et al. (1987) studied structural alterations in 5-nitroimidazoles, including dimetridazole, affecting their antitrichomonal and mutagenic activities. This research is relevant for the development of safer and more effective antimicrobial agents (Walsh, Wang, Bagan, Wang, Wislocki, & Miwa, 1987).
Mécanisme D'action
Orientations Futures
The future directions in the field of imidazole synthesis involve the development of efficient procedures for the synthesis of functionalized imidazole skeletons . This is due to their versatility and utility in a number of areas, making expedient methods for the synthesis of imidazoles both highly topical and necessary .
Propriétés
IUPAC Name |
2,3-dimethyl-5-nitroimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-4-8-6(10(11)12)5(3-7)9(4)2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZVJKPYKYWIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide](/img/structure/B2479792.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479794.png)
![2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2479795.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2479798.png)
![5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479799.png)
![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol](/img/structure/B2479801.png)